molecular formula C12H17N3O3S2 B2676173 N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide CAS No. 1189022-52-3

N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B2676173
CAS No.: 1189022-52-3
M. Wt: 315.41
InChI Key: HMSULSGDDYWSLQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the thiazolidine intermediate with the sulfonamide intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
  • N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-2-carboxamide

Uniqueness

N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group on the thiazolidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethyl-5-sulfamoylphenyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-7-3-9(20(13,17)18)4-10(8(7)2)15-12(16)11-5-19-6-14-11/h3-4,11,14H,5-6H2,1-2H3,(H,15,16)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSULSGDDYWSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)NC(=O)C2CSCN2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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